molecular formula C10H18N2O B13257726 N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13257726
M. Wt: 182.26 g/mol
InChI Key: MBZAQOZWPJAEJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclopropylmethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclopropane-containing compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring and amide group allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-{[2-(dimethylamino)ethyl]amino}acetamide
  • N-(cyclopropylmethyl)-2-{[2-(methylamino)ethyl]amino}acetamide

Uniqueness

N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and an amide group, which imparts distinct reactivity and stability. This makes it particularly valuable in research settings where these properties are desired .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-[2-(cyclopropylmethylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c13-10(9-3-4-9)12-6-5-11-7-8-1-2-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

MBZAQOZWPJAEJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCNC(=O)C2CC2

Origin of Product

United States

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